![molecular formula C15H23Cl2NO B1439886 3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride CAS No. 1220035-96-0](/img/structure/B1439886.png)
3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride
Overview
Description
“3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride” is a synthetic compound with potential applications in various fields of research and industry. It is related to the class of piperidines, which are among the most important synthetic fragments for designing drugs .
Synthesis Analysis
Piperidines are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of piperidines has been a widespread practice, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “this compound” is C15H23Cl2NO . The average mass is 304.255 Da, and the monoisotopic mass is 303.115662 Da .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. The scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, tert-butyl esters can react with SOCl2 at room temperature to provide acid chlorides .Physical And Chemical Properties Analysis
The physical state of “4-(tert-Butyl)piperidine hydrochloride” is solid, and it appears white . The melting point range is 302 - 303 °C .Scientific Research Applications
Synthesis Techniques
- The compound 3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride has been synthesized using various techniques. For instance, Zhang Guan-you (2010) demonstrated the synthesis of 4-chloropiperidine hydrochloride using piperidin-4-one hydrochloride, through reduction and n-carbonylation processes (Zhang Guan-you, 2010).
Chemical Behavior and Properties
- The chemical behavior of compounds related to this compound has been studied. Werner and Grosser (1973) discussed the reactivity of 2-tert-Butyl-3-chlor-2-phenyloxiran with secondary amines and lithium organic compounds, which is relevant to understanding the reactivity of similar compounds (Werner & Grosser, 1973).
Pharmacological Potential
- Research on related piperidine derivatives indicates potential pharmacological applications. For example, Dimmock et al. (1998) synthesized a series of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, which displayed significant cytotoxicity against various cells, suggesting their use in cancer therapy (Dimmock et al., 1998).
Material Science Applications
- The compound and its derivatives also find applications in material science. Reddy et al. (2021) demonstrated the use of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, synthesized using piperidine, in copolymerization with styrene, indicating the utility of such compounds in polymer chemistry (Reddy et al., 2021).
Safety and Hazards
“4-(tert-Butyl)piperidine hydrochloride” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(2-tert-butyl-4-chlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)13-9-11(16)6-7-14(13)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHRAYBWBCPSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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